1alpha,25-Dihydroxy Vitamin D2
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Overview
Description
1alpha,25-Dihydroxy Vitamin D2, also known as 1alpha,25-dihydroxyergocalciferol, is the active form of Vitamin D2. It plays a crucial role in the regulation of calcium and phosphorus metabolism in the human body. This compound is essential for maintaining bone health and has significant implications in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1alpha,25-Dihydroxy Vitamin D2 is synthesized through a series of hydroxylation reactions. Ergocalciferol (Vitamin D2) undergoes hydroxylation at the 25th position in the liver to form 25-hydroxyergocalciferol. This intermediate is then hydroxylated at the 1alpha position in the kidneys to produce 1alpha,25-dihydroxyergocalciferol .
Industrial Production Methods: Industrial production of this compound involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry for purification and quantification. The process includes immunoextraction and derivatization with specific reagents to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1alpha,25-Dihydroxy Vitamin D2 undergoes various chemical reactions, including hydroxylation, oxidation, and substitution. These reactions are crucial for its activation and function in the body .
Common Reagents and Conditions:
Hydroxylation: Catalyzed by enzymes such as 25-hydroxylase and 1alpha-hydroxylase.
Oxidation: Involves the use of oxidizing agents like hydrogen peroxide.
Substitution: Utilizes reagents like triazoline derivatives for derivatization.
Major Products Formed: The primary product formed from these reactions is 1alpha,25-dihydroxyergocalciferol, which is the biologically active form of Vitamin D2 .
Scientific Research Applications
1alpha,25-Dihydroxy Vitamin D2 has a wide range of applications in scientific research:
Mechanism of Action
1alpha,25-Dihydroxy Vitamin D2 exerts its effects by binding to the Vitamin D receptor (VDR). This receptor-ligand complex then interacts with the retinoid X receptor (RXR) to form a heterodimer. This complex binds to Vitamin D responsive elements in the DNA, regulating the transcription of genes involved in calcium and phosphate metabolism . Key molecular targets include RANKL, osteopontin, and osteocalcin, which are essential for bone mineral remodeling .
Comparison with Similar Compounds
1alpha,25-Dihydroxy Vitamin D3 (1alpha,25-dihydroxycholecalciferol): The active form of Vitamin D3, which shares a similar metabolic pathway and functions.
25-Hydroxy Vitamin D2 (25-hydroxyergocalciferol): A precursor in the synthesis of 1alpha,25-Dihydroxy Vitamin D2.
Uniqueness: this compound is unique in its ability to regulate calcium and phosphate homeostasis specifically through the VDR pathway. Its distinct hydroxylation pattern differentiates it from other Vitamin D metabolites, providing specific biological functions .
Properties
Molecular Formula |
C28H44O3 |
---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11?,22-12-/t18-,19+,23-,24-,25+,26+,28-/m1/s1 |
InChI Key |
ZGLHBRQAEXKACO-ONOYJFJOSA-N |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CCCC2=C/C=C\3/C[C@H](C[C@@H](C3=C)O)O)C |
Canonical SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Origin of Product |
United States |
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